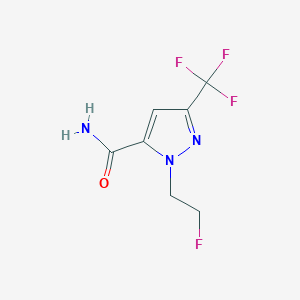

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F4N3O/c8-1-2-14-4(6(12)15)3-5(13-14)7(9,10)11/h3H,1-2H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBNMYSHYFOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CCF)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific pyrazole derivative, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C8H8F4N4O

- Molecular Weight : 238.17 g/mol

- CAS Number : 2098107-32-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study : A derivative with a comparable structure was tested against non-small cell lung cancer (NSCLC) and colon cancer cell lines, showing IC50 values in the low micromolar range (0.08–12.07 mM) .

2. Anti-inflammatory Effects

The pyrazole scaffold is often associated with anti-inflammatory properties. Some derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha.

- Research Findings : In one study, a related compound inhibited LPS-induced TNF-alpha release in whole blood by 97.7% at a concentration of 10 mM . This suggests that similar mechanisms could be expected from this compound.

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets:

- Tubulin Inhibition : Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Cytokine Modulation : The modulation of signaling pathways related to inflammation and cancer progression is another critical aspect of their activity .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

Research has indicated that pyrazole derivatives, including 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, exhibit antiviral activity. A study highlighted the compound's potential as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase, which is crucial for the replication of viruses such as the measles virus. The structure-activity relationship (SAR) studies showed that modifications to the pyrazole ring can enhance antiviral potency while maintaining low cytotoxicity levels .

Anti-inflammatory Activity

The incorporation of trifluoromethyl groups in pyrazole derivatives has been associated with improved anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in developing anti-inflammatory medications .

Anticancer Research

Pyrazole compounds are also being investigated for their anticancer properties. The unique electronic and steric properties imparted by the trifluoromethyl group can enhance the interaction of these compounds with biological targets involved in cancer progression. Studies have shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Agrochemical Applications

Pesticidal Activity

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Pyrazole derivatives are known for their efficacy against a variety of pests and pathogens. The structural characteristics of this compound suggest it could serve as a lead compound for developing new pesticides that are both effective and environmentally friendly .

Material Science Applications

Fluorinated Materials

The presence of fluorine atoms in this compound enhances its lipophilicity and thermal stability, making it suitable for applications in materials science. Fluorinated compounds are often used to modify surface properties and improve the performance of polymers and coatings. This compound could be utilized to create advanced materials with tailored properties for specific industrial applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Pyrazole Carboxamides

Key Observations:

- Substituent Flexibility : The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to methyl substituents (e.g., in insecticidal analogs) by reducing oxidative degradation .

- Trifluoromethyl Role : The trifluoromethyl group at position 3 is conserved in anticoagulant agents (e.g., Razaxaban) and insecticidal compounds, suggesting its role in hydrophobic interactions and target binding .

- Carboxamide Variations : The carboxamide group’s substitution (e.g., aryl vs. alkyl) influences target specificity. For example, Razaxaban’s 2-fluorophenyl carboxamide contributes to Factor Xa binding, while anthranilic diamides use chlorophenyl groups for insecticidal activity .

Anticoagulant Activity:

- Razaxaban (DPC 906): Exhibits an IC50 of 0.2 nM against Factor Xa, with >10,000-fold selectivity over thrombin and plasma kallikrein. The 3'-aminobenzisoxazole substituent optimizes binding to the S1 pocket of Factor Xa .

- Berotralstat: Inhibits plasma kallikrein (Ki = 1.4 nM) and is approved for hereditary angioedema. Its 3-(aminomethyl)phenyl group enhances bioavailability .

Antiviral Activity:

- 1-Methyl-N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a) : Shows EC50 = 1.2 µM against measles virus (MV) with a selectivity index (SI) >83, attributed to the sulfonamide group’s interaction with the viral polymerase .

Insecticidal Activity:

- Anthranilic Diamides: Derivatives with 1-aryl-3-(trifluoromethyl)pyrazole carboxamides (e.g., Chlorantraniliprole) target insect ryanodine receptors. Substitutions at position 1 (e.g., chlorophenyl) improve ovicidal activity .

Preparation Methods

Trifluoromethylation and Pyrazole Formation

Recent advances have demonstrated efficient one-pot syntheses of trifluoromethyl-substituted pyrazoles using trifluoromethylhydrazine derivatives and various carbonyl compounds (dialdehydes, diketones, ketoesters) under acidic conditions to suppress side reactions such as des-CF3 decomposition products. This method provides access to N-trifluoromethyl pyrazoles with good yields and regioselectivity.

Another approach involves the dual incorporation of trifluoromethyl and cyano groups into pyrazole precursors via reactions of 1,1-dicyanoalkenes with trifluoromethylated reagents in tetrahydrofuran with TMEDA as a base, followed by workup and purification by chromatography.

Introduction of the 2-Fluoroethyl Group and Carboxamide Formation

Carboxamide Synthesis from Pyrazole-4-Carboxylic Acid Esters

Representative Synthetic Route for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Based on the literature, a plausible synthetic sequence is:

Alternative and Supporting Methods

Microwave-Assisted Synthesis: Microwave irradiation at 90–120 °C can accelerate amide bond formation from carbamates and amines in NMP solvent, enhancing reaction efficiency.

Lewis Acid Catalysis: Use of Lewis acids in amide formation improves reaction rates and selectivity when converting esters to amides with fluoroalkyl amines.

Regioisomer Separation: When regioisomeric mixtures of trifluoromethyl pyrazoles are formed, separation can be achieved by distillation under controlled pressure and temperature conditions based on boiling point differences.

Data Table: Summary of Key Reaction Parameters and Yields

Research Findings and Notes

The stability of trifluoromethylhydrazine intermediates is limited in solution (half-life ~6 h), necessitating timely processing to avoid decomposition.

The use of strong acids in dichloromethane solvent is critical to maximize yield and prevent side reactions during pyrazole ring formation.

The amide formation step benefits from microwave-assisted heating, which reduces reaction time significantly compared to conventional heating.

The regioselectivity of trifluoromethyl substitution on the pyrazole ring is generally high (>90%), but purification techniques are necessary to isolate the desired isomer.

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of pyrazole derivatives often involves multi-step reactions. For example, trifluoromethylation can be achieved using trifluoromethyl chloride under alkaline conditions, while fluorinated alkyl groups (e.g., 2-fluoroethyl) are introduced via nucleophilic substitution or alkylation reactions. Key parameters include:

- Temperature control (e.g., 0–5°C for halogenation steps to prevent side reactions) .

- Solvent selection (e.g., dichloromethane for cyclocondensation, DMF for coupling reactions) .

- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to attach aryl groups) .

Yield optimization requires iterative adjustments, such as stoichiometric ratios of precursors (e.g., 1.1 equivalents of fluorinating agents to minimize unreacted intermediates) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies protons on the pyrazole ring (δ 6.5–8.5 ppm) and fluorinated groups (e.g., 2-fluoroethyl: δ 4.5–5.5 ppm for CH₂F) .

- ¹⁹F NMR confirms trifluoromethyl (-CF₃: δ -60 to -70 ppm) and fluoroethyl groups .

- X-ray Crystallography: Resolves spatial arrangement, bond angles, and confirms regiochemistry (e.g., pyrazole N1-substitution vs. N2) .

- IR Spectroscopy: Detects carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorogenic substrates .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Microbial Susceptibility Tests: Agar dilution methods for antifungal/antibacterial activity (e.g., Candida albicans, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated substituents) influence its pharmacokinetic properties and target binding?

- Methodological Answer:

- Lipophilicity Adjustments: Replace the 2-fluoroethyl group with a longer fluorinated chain (e.g., 3-fluoropropyl) to enhance membrane permeability (logP calculations via HPLC) .

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with protein targets (e.g., COX-2 active site). The trifluoromethyl group may enhance van der Waals interactions in hydrophobic pockets .

- Metabolic Stability: Assess using liver microsome assays; fluorination typically reduces CYP450-mediated oxidation .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability via LC-MS/MS. Poor in vivo activity may stem from rapid clearance (e.g., carboxamide hydrolysis) .

- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., de-ethylation of ester analogs) .

- Dose-Response Refinement: Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in rodent models to align with in vitro IC₅₀ values .

Q. What strategies mitigate synthetic challenges like regioselectivity in pyrazole ring formation?

- Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., methoxy) at pyrazole C4 to steer electrophilic attacks to C3/C5 positions .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 30min) and improves regioselectivity via controlled heating .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) for carboxamide protection during trifluoromethylation to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.